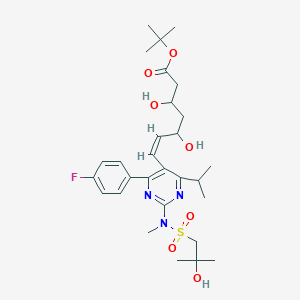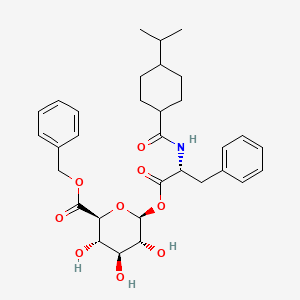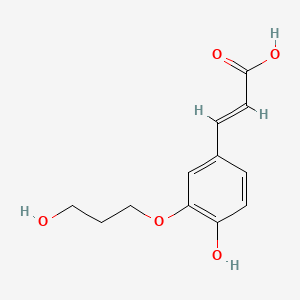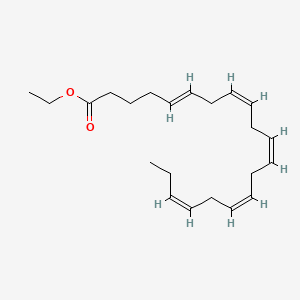
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological activities and is commonly found in marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out through the transesterification of fish oil, which is rich in (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid. The process involves the use of an alcohol (ethanol) and a catalyst (usually an alkali such as sodium methoxide) to convert the triglycerides in fish oil into ethyl esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid ethyl esters.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Various substituted ethyl esters depending on the reagents used.
Scientific Research Applications
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and mental health disorders.
Industry: Utilized in the production of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-2,2-diethylicosa-5,8,11,14,17-pentaenoate
- Ethyl 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoate
Uniqueness
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which imparts distinct biological activities and chemical properties. Its ability to act as a precursor to bioactive eicosanoids sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+ |
InChI Key |
SSQPWTVBQMWLSZ-BRHGTUFMSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



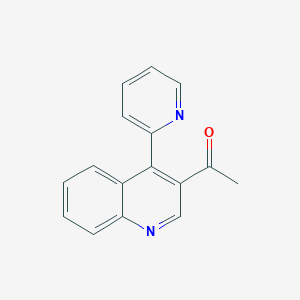
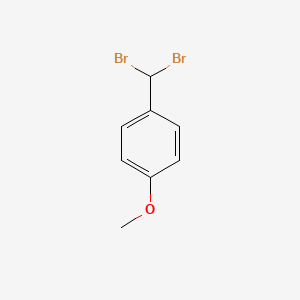
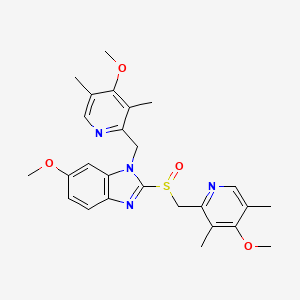
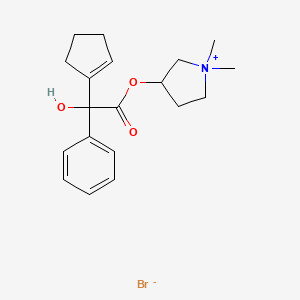
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
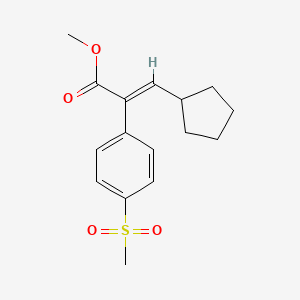
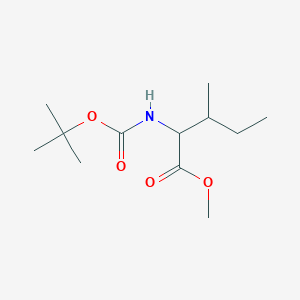
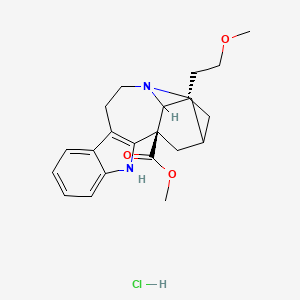
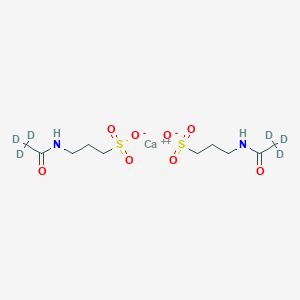
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
